3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid is a chemical compound with the molecular formula C10H11NO4 It is characterized by the presence of an amino group attached to a benzo[1,3]dioxole ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzo[1,3]dioxole ring is performed using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.
Attachment of the Propionic Acid Moiety: This step involves the reaction of the amino-substituted benzo[1,3]dioxole with acrylonitrile, followed by hydrolysis to yield the propionic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives of this compound.
Scientific Research Applications
3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid involves its interaction with specific molecular targets and pathways. The amino group and the benzo[1,3]dioxole ring play crucial roles in its binding to target proteins and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-benzo[1,3]dioxol-5-YL-propionic acid
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid
Uniqueness
3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
682803-97-0 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-7(4-9(12)13)6-2-1-3-8-10(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) |
InChI Key |
XMVRXXWKBKVCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.